Fmoc-pna-g(bhoc)-oh

Übersicht

Beschreibung

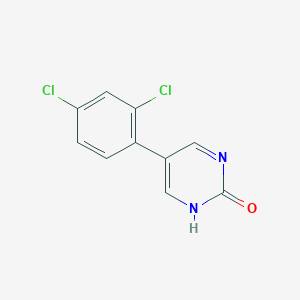

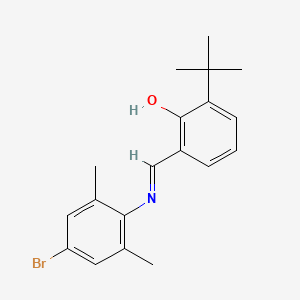

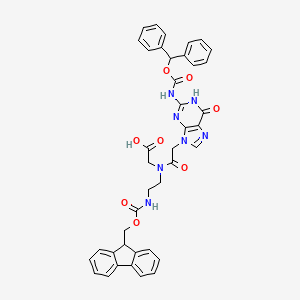

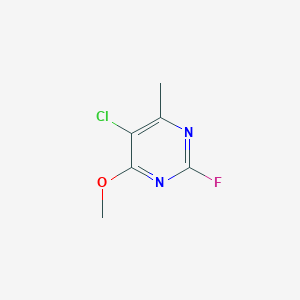

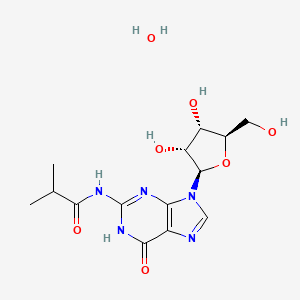

“Fmoc-PNA-G(Bhoc)-OH” refers to a specific type of peptide nucleic acid (PNA) monomer. PNAs are synthetic polymers that mimic the properties of traditional DNA and RNA . The “Fmoc” and “Bhoc” in the name refer to the protecting groups used in the synthesis of this PNA monomer .

Synthesis Analysis

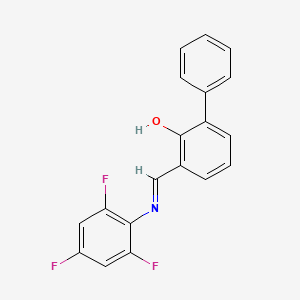

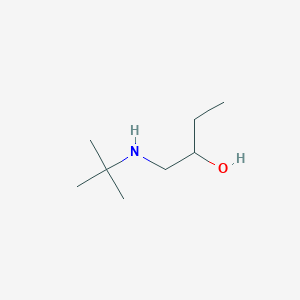

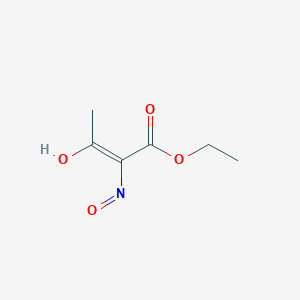

The synthesis of this compound involves a Boc-protecting group strategy for Fmoc-based PNA oligomerization . This process can be performed using either tBoc/Z chemistry or Fmoc/Bhoc chemistry . The Fmoc/Bhoc chemistry has been developed as a milder alternative and is most easily adapted onto automated multiple peptide synthesizers .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. The “Fmoc” refers to the fluoren-9-ylmethoxycarbonyl group, which is a common protecting group for amines in peptide synthesis . The “Bhoc” refers to the benzhydryloxycarbonyl group, which is an acid-labile protecting group used for the purine and pyrimidine base residues adenine, guanine, and cytidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include deprotection, activation and coupling, and capping . The Fmoc group is removed from the terminal amine group by treatment with piperidine. The carboxylate group of the next monomer is activated using HBTU or HATU, and then coupled to the deprotected amine group on the resin with the formation of an amide bond .Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis of Acid-Sensitive PNA Oligomers

Fmoc-PNA-G(Bhoc)-OH is utilized in the solid-phase synthesis of acid-sensitive N-(2-Aminoethyl)glycine-PNA oligomers. This synthesis is particularly relevant for creating PNA modified with flavin and oxetane moieties, which are highly sensitive to acidic conditions. The Fmoc/Bhoc strategy is adapted to accommodate the mild cleavage conditions required for such sensitive moieties (Stafforst & Diederichsen, 2007).

Synthesis of DNA-3′-PNA Chimeras

In the construction of DNA-3'-PNA chimeras, this compound is used for assembling the PNA tract. This method is efficient for oligonucleotides with a PNA tail at the 3′-end, combining Bhoc/Fmoc PNA monomers in an automated synthetic protocol (Capasso et al., 2001).

Enhancing PNA Monomer Solubility

This compound is part of a strategy to enhance the solubility of PNA monomers during solid-phase synthesis. This approach is particularly useful for addressing solubility issues in cytosine monomers, often encountered with Bhoc chemistry (Browne, Langford, & Abbott, 2012).

Synthesis of Peptide Nucleic Acid FRET Probes

This compound is instrumental in the synthesis of peptide nucleic acid (PNA) FRET probes. These probes can detect target DNA sequences and are synthesized using an orthogonally protected building block for post-synthetic labeling of PNAs (Oquare & Taylor, 2008).

Synthesis of PNA-DNA Quadruplex-Forming Chimeras

The synthesis of PNA-DNA chimeras that form quadruplex structures relies on this compound. These chimeras are synthesized using commercially available Bhoc/Fmoc PNA monomers and are crucial for studying quadruplex structures in nucleic acids (Esposito et al., 2003).

Scalable Synthesis of PNA Backbone

This compound is central to the scalable synthesis of the peptide nucleic acid backbone, facilitating the production of nucleobase-modified PNA and enhancing the feasibility of exploring PNAs' chemical properties and applications (Feagin, Shah, & Heemstra, 2012).

Wirkmechanismus

Target of Action

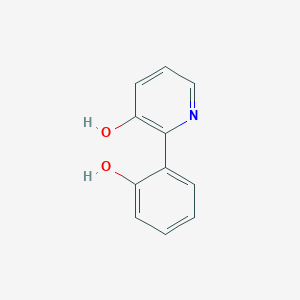

Fmoc-PNA-G(Bhoc)-OH is a type of Peptide Nucleic Acid (PNA) . PNAs are synthetic mimics of DNA and RNA . They are recognized as stable, non-toxic, and have been applied as biological probes, nano-scaffold components, and diagnostic tools for genetic diseases . The primary targets of this compound are the nucleic acids (DNA and RNA) within cells .

Mode of Action

The mode of action of this compound involves its interaction with DNA and RNA. The compound can bind to these nucleic acids, forming a PNA-DNA or PNA-RNA duplex . This binding can interfere with the normal functioning of the nucleic acids, such as protein synthesis or gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving DNA and RNA. By binding to these nucleic acids, the compound can affect the transcription and translation processes, thereby influencing the synthesis of proteins . The downstream effects can include changes in cellular functions and behaviors .

Pharmacokinetics

It’s known that pnas, due to their stability and resistance to enzymatic degradation, can have favorable pharmacokinetic properties .

Result of Action

The result of this compound’s action at the molecular and cellular level is the alteration of gene expression or protein synthesis. This can lead to changes in cell function and behavior . For example, this compound has been explored as potential antisense antibiotics, which work by binding to bacterial RNA and blocking protein synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the binding affinity of the compound to its targets . Furthermore, the presence of other biomolecules can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling Fmoc-PNA-G(Bhoc)-OH. While PNAs are generally considered non-toxic , the specific safety and hazard information for this compound would depend on various factors and should be obtained from the material safety data sheet (MSDS) provided by the manufacturer.

Zukünftige Richtungen

The future directions for Fmoc-PNA-G(Bhoc)-OH and similar compounds are likely to involve further exploration of their potential applications. PNAs are receiving considerable attention in many fields of science, from pure chemistry, over (molecular) biology, and drug discovery to nanotechnology and prebiotic chemistry . The development of new synthesis protocols and the exploration of new protecting group strategies could also be areas of future research .

Eigenschaften

IUPAC Name |

2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,35H,19-23H2,(H,41,52)(H,49,50)(H2,43,44,45,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVLNAONKUINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100917 | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186046-83-3 | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)

![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)